

Fujikinetin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *Fujikinetin*
CAS No.: 38965-66-1
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Abstract

Fujikinetin, a substituted isoflavone, has emerged as a molecule of interest within the scientific community, demonstrating potential therapeutic applications. This technical guide provides a comprehensive overview of **Fujikinetin**, detailing its chemical structure, physicochemical properties, and plausible synthetic pathways. Furthermore, it delves into its known and putative biological activities, with a particular focus on its anti-giardial and anti-malarial properties. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into the experimental methodologies for its study and highlighting areas for future investigation.

Introduction to Fujikinetin

Fujikinetin, systematically named 3-(1,3-benzodioxol-5-yl)-7-hydroxy-6-methoxychromen-4-one, is a member of the isoflavonoid class of natural products.[1] Isoflavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[2] The structural similarity of **Fujikinetin** to other bioactive isoflavones suggests its potential as a lead compound in drug discovery programs. This guide aims to consolidate the current knowledge on **Fujikinetin** and provide a practical framework for its further scientific exploration.

Chemical Structure and Physicochemical Properties

A thorough understanding of the chemical and physical characteristics of **Fujikinetin** is fundamental for its synthesis, purification, and formulation, as well as for interpreting its biological activity.

Chemical Structure

The chemical structure of **Fujikinetin** is characterized by a core isoflavone scaffold, which consists of a chromen-4-one ring substituted with a phenyl group at the 3-position. Key structural features include:

- IUPAC Name: 3-(1,3-benzodioxol-5-yl)-7-hydroxy-6-methoxychromen-4-one[1]
- Molecular Formula: C₁₇H₁₂O₆[1][3]
- Canonical SMILES: COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC4=C(C=C3)OCO4)O[1]
- InChI Key: QMDVDQRHFDCVKB-UHFFFAOYSA-N[1]

2D structure of **Fujikinetin**.

Physicochemical Properties

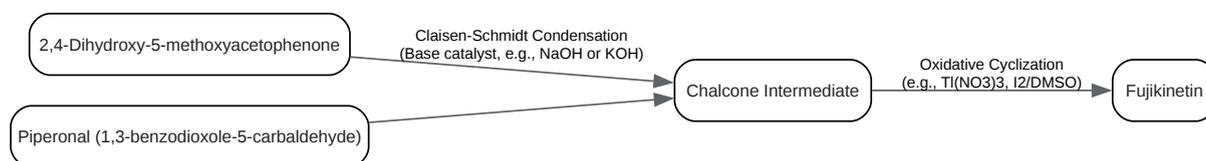
The physicochemical properties of **Fujikinetin** influence its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for drug development.

Property	Value	Source
Molecular Weight	312.28 g/mol	[3]
logP (octanol-water partition coefficient)	2.90 (AlogP)	[3]
Hydrogen Bond Donors	1	[3]
Hydrogen Bond Acceptors	6	[3]
Rotatable Bonds	2	[3]
Topological Polar Surface Area	78.13 Å ²	[3]
Predicted Boiling Point	545.6 ± 50.0 °C	
Predicted Density	1.466 ± 0.06 g/cm ³	
Predicted pKa	6.95 ± 0.20	
Solubility	Soluble in DMSO and ethanol. [4][5] Practically insoluble in cold water.[5]	

Synthesis and Purification

While a specific, detailed synthesis of **Fujikinetin** is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methods for isoflavone synthesis. The most common approach involves the oxidative cyclization of a chalcone precursor.[6]

Proposed Synthetic Pathway



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Proposed synthesis of **Fujikinetin**.

Step 1: Claisen-Schmidt Condensation to form the Chalcone Intermediate

This reaction involves the base-catalyzed condensation of 2,4-dihydroxy-5-methoxyacetophenone with piperonal (1,3-benzodioxole-5-carbaldehyde) to yield the corresponding chalcone.

Experimental Protocol:

- Dissolve 2,4-dihydroxy-5-methoxyacetophenone (1 equivalent) and piperonal (1 equivalent) in ethanol.
- Slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to the mixture at room temperature.
- Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the chalcone product.
- Filter, wash the precipitate with water, and dry to obtain the crude chalcone.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the purified chalcone.

Step 2: Oxidative Cyclization to **Fujikinetin**

The purified chalcone is then subjected to oxidative cyclization to form the isoflavone ring of **Fujikinetin**. Several reagents can be employed for this transformation, with thallium(III) nitrate ($Tl(NO_3)_3$) being a common choice.^[7] Alternatively, iodine in dimethyl sulfoxide (DMSO) can also be used.^[8]

Experimental Protocol (using Thallium(III) Nitrate):

- Dissolve the chalcone (1 equivalent) in anhydrous methanol.
- Add thallium(III) nitrate (1.1 equivalents) to the solution and stir at room temperature.

- Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
- Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **Fujikinetin**.

Purification and Characterization

Purification of both synthetic and naturally isolated **Fujikinetin** can be achieved using standard chromatographic techniques.

Purification Protocol:

- Column Chromatography: Crude **Fujikinetin** can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
- High-Performance Liquid Chromatography (HPLC): For higher purity, reverse-phase HPLC can be employed. A C18 column with a mobile phase consisting of a gradient of acetonitrile in water (often with a small amount of trifluoroacetic acid or formic acid) is typically effective for separating isoflavones.[2][9]

Characterization: The structure and purity of the synthesized **Fujikinetin** should be confirmed by a combination of spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR to confirm the chemical structure.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima.

Biological Activities and Mechanism of Action

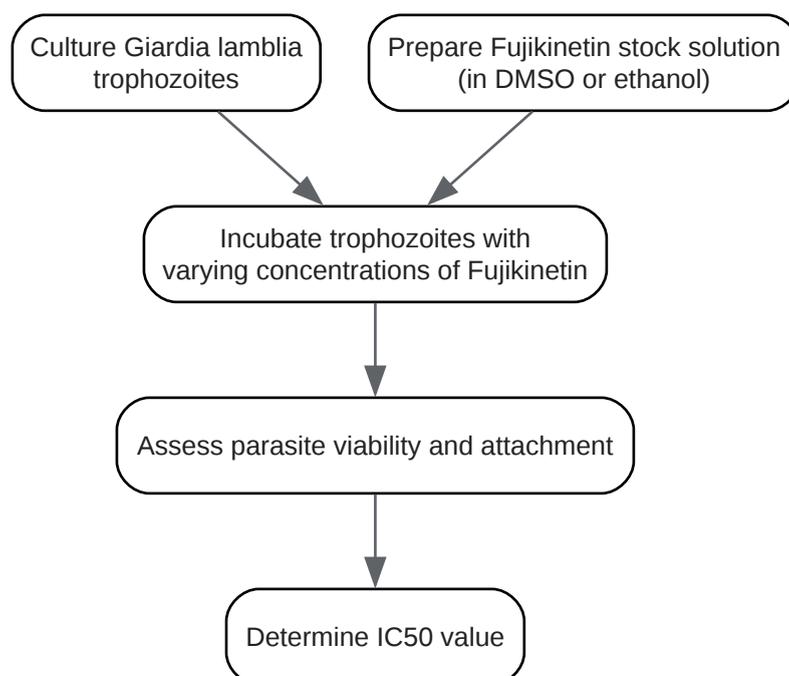
Fujikinetin, as an isoflavone, is anticipated to exhibit a range of biological activities. Preliminary reports and analogies to structurally similar compounds suggest its potential as an anti-giardial and anti-malarial agent.

Anti-Giardial Activity

Giardia lamblia is a protozoan parasite that causes giardiasis, a diarrheal disease. Attachment of the parasite to the intestinal epithelium is a critical step in the pathogenesis of the disease. [10]

Proposed Mechanism of Action: Based on studies of other isoflavones like formononetin, **Fujikinetin** may exert its anti-giardial effects by interfering with the parasite's ability to attach to host cells and by inhibiting its motility.[11][12][13][14] This could be due to the disruption of the parasite's cytoskeleton or interference with adhesive proteins on its surface.

Experimental Workflow for In Vitro Anti-Giardial Assay:



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Workflow for in vitro anti-giardial testing.

Detailed Protocol for *Giardia lamblia* Culture and Viability Assay:

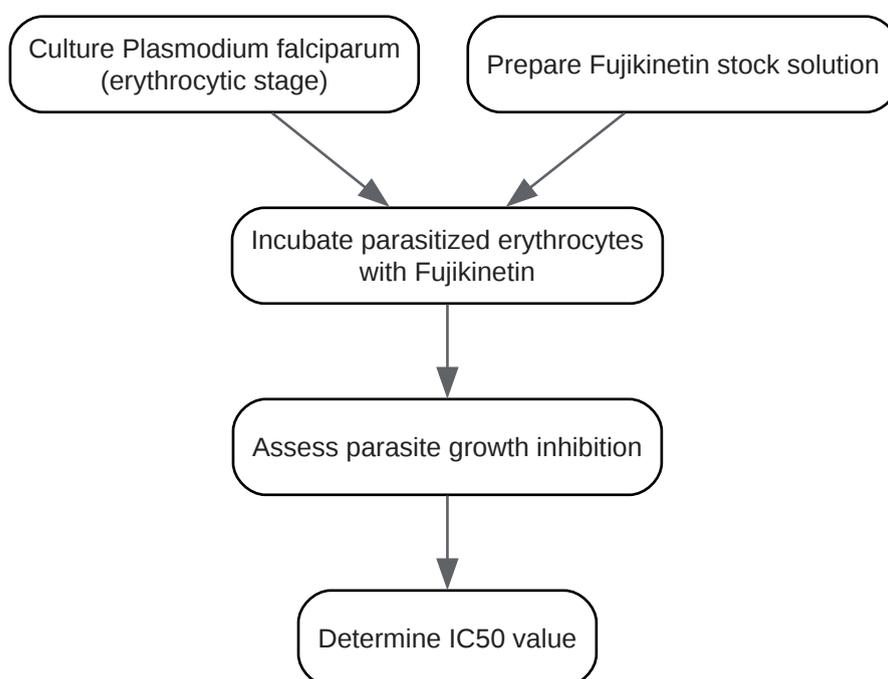
- Culture of Giardia lamblia: Trophozoites of G. lamblia (e.g., WB strain) are cultured axenically in TYI-S-33 medium supplemented with bovine bile and serum at 37°C in anaerobic conditions.[15][16]
- Drug Preparation: Prepare a stock solution of **Fujikinetin** in a suitable solvent such as DMSO or ethanol.[4][14] Serial dilutions are then made in the culture medium to achieve the desired final concentrations.
- Viability Assay:
 - Seed a 96-well plate with a known number of G. lamblia trophozoites per well.
 - Add the various concentrations of **Fujikinetin** to the wells. Include a solvent control (vehicle) and a positive control (e.g., metronidazole).
 - Incubate the plate at 37°C for 24 or 48 hours.
 - Assess parasite viability using methods such as direct counting with a hemocytometer, or by using viability dyes (e.g., trypan blue) or a bioluminescent ATP content assay.[17]
- Attachment Assay:
 - Grow a monolayer of intestinal epithelial cells (e.g., Caco-2) in a 96-well plate.
 - Add fluorescently labeled G. lamblia trophozoites to the cell monolayer in the presence of varying concentrations of **Fujikinetin**.
 - After a short incubation period (e.g., 1-2 hours), wash the wells to remove unattached parasites.
 - Quantify the attached parasites by measuring the fluorescence.[18]

Anti-Malarial Activity

Malaria, caused by Plasmodium parasites, remains a major global health concern. The emergence of drug-resistant strains necessitates the discovery of new anti-malarial compounds.

Proposed Mechanism of Action: The anti-malarial mechanism of isoflavones is not fully elucidated but is thought to involve multiple targets. Flavonoids, in general, have been shown to chelate with nucleic acid base pairing of the parasite, potentially inhibiting DNA replication and transcription.[19] Other potential mechanisms could include inhibition of essential parasite enzymes or disruption of the parasite's ability to detoxify heme.[20]

Experimental Workflow for In Vitro Anti-Malarial Assay:



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Workflow for in vitro anti-malarial testing.

Detailed Protocol for Plasmodium falciparum Culture and Drug Susceptibility Assay:

- Culture of Plasmodium falciparum: The erythrocytic stages of P. falciparum (e.g., 3D7 or Dd2 strains) are maintained in in vitro culture in human erythrocytes (O+) in RPMI-1640 medium supplemented with human serum or Albumax at 37°C in a low oxygen environment (5% CO₂, 5% O₂, 90% N₂).[1][21][22]
- Drug Preparation: Prepare a stock solution of **Fujikinetin** in DMSO.[18] Perform serial dilutions in culture medium to obtain the desired test concentrations.

- Drug Susceptibility Assay (SYBR Green I-based):
 - Synchronize the parasite culture to the ring stage.
 - In a 96-well plate, add the parasitized erythrocytes to wells containing the different concentrations of **Fujikinetin**. Include a solvent control and a positive control (e.g., chloroquine or artemisinin).
 - Incubate the plate for 72 hours under the standard culture conditions.
 - Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.[2][22]
 - Measure the fluorescence using a microplate reader. The fluorescence intensity is proportional to the amount of parasite DNA, and thus parasite growth.
 - Calculate the 50% inhibitory concentration (IC₅₀) value by fitting the dose-response data to a suitable model.

Future Directions and Conclusion

Fujikinetin presents a promising scaffold for the development of novel therapeutic agents. While this guide provides a comprehensive overview of its known attributes and potential, further research is warranted in several key areas:

- Definitive Synthesis: Development and optimization of a high-yield, scalable synthetic route for **Fujikinetin**.
- Mechanism of Action Studies: Elucidation of the precise molecular targets of **Fujikinetin** in *Giardia lamblia* and *Plasmodium falciparum* to understand its mode of action and potential for resistance development.
- In Vivo Efficacy and Toxicology: Evaluation of the efficacy and safety of **Fujikinetin** in animal models of giardiasis and malaria.
- Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of **Fujikinetin** analogs to identify compounds with improved potency and pharmacokinetic properties.

In conclusion, **Fujikinetin** is a compelling isoflavone with the potential for further development as an anti-parasitic agent. The information and protocols provided in this technical guide are intended to facilitate and stimulate further research into this promising molecule.

References

- ChEMBL. (n.d.). Compound: **FUJIKINETIN** (ChEMBL485985). EMBL-EBI. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9883229, **Fujikinetin**. PubChem. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9883229, **Fujikinetin**. PubChem. Retrieved from [\[Link\]](#)
- Sterk, G. J., van der Goot, H., & Timmerman, H. (2007). Rapid detachment of *Giardia lamblia* trophozoites as a mechanism of antimicrobial action of the isoflavone formononetin. *Journal of Antimicrobial Chemotherapy*, 59(5), 957–960.
- National Center for Biotechnology Information. (n.d.). In Vitro Culture and Drug Sensitivity Assay of *Plasmodium falciparum* with Nonserum Substitute and Acute-Phase Sera. PubMed Central. Retrieved from [\[Link\]](#)
- SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. (n.d.). *International Journal of Pharmaceutical, Chemical, and Biological Sciences*.
- Montero, L., et al. (2018). An HPLC Method for the Determination of Isoflavones and the Evaluation of Their Antioxidant Capacity in Both Homogeneous and Microheterogeneous Systems.
- Salehi, B., et al. (2019). Total synthesis of isoflavonoids. *Natural Product Reports*, 36(11), 1536-1569.
- National Center for Biotechnology Information. (n.d.). *Giardia lamblia*: Laboratory Maintenance, Lifecycle Induction, and Infection of Murine Models. PubMed Central. Retrieved from [\[Link\]](#)
- Fisher, B. S., Estraño, C. E., & Cole, J. A. (2013). Modeling long-term host cell-*Giardia lamblia* interactions in an in vitro co-culture system. *PloS one*, 8(12), e81125.

- A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. (2015). *International Journal of Chemical Studies*, 3(4), 01-10.
- Kraft, C., et al. (2000). Antiplasmodial activity of isoflavones from *Andira inermis*. *Journal of ethnopharmacology*, 73(1-2), 131–135.
- National Center for Biotechnology Information. (n.d.). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of *Trypanosoma cruzi* Epimastigotes in Culture. PubMed Central. Retrieved from [[Link](#)]
- Grün, I. U., et al. (2001). The use of HPLC identification and quantification of isoflavones content in samples obtained in pharmacies. *Acta Scientiarum. Technology*, 23, 1-5.
- Evaluating Antiplasmodial and Antimalarial Activities of Soybean (*Glycine max*) Seed Extracts on *P. falciparum* Parasite Cultures and *P. berghei*-Infected Mice. (2020).
- Sterk, G. J., van der Goot, H., & Timmerman, H. (2007). Rapid detachment of *Giardia lamblia* trophozoites as a mechanism of antimicrobial action of the isoflavone formononetin. *Journal of Antimicrobial Chemotherapy*, 59(5), 957–960.
- National Center for Biotechnology Information. (n.d.). Antiplasmodial natural products: an update. PubMed Central. Retrieved from [[Link](#)]
- Solubility of Adenine and Kinetin in Water–Ethanol Solutions. (2018).
- Epitope Diagnostics Inc. (n.d.). EDI™ Human Anti-*Giardia lamblia* IgM ELISA Kit. Retrieved from [[Link](#)]
- Centers for Disease Control and Prevention. (n.d.). *Giardia intestinalis* (*lamblia*). Retrieved from [[Link](#)]
- Improved methods for the large-scale cultivation of *Giardia lamblia* trophozoites in the academic labor
- Purification and characterization of a lectin from endophytic fungus *Fusarium solani* having complex sugar specificity. (2016). *3 Biotech*, 6(2), 213.
- In Vitro Effect on *Plasmodium falciparum* and In Vivo Effect on *Plasmodium berghei* of Annomaal, an Oily Fraction Obtained from the Seeds of *Annona squamosa*. (2021). *Molecules*, 26(11), 3196.
- Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020). *Biomedical Research and Therapy*, 7(7), 3887-3893.
- In vitro antimalarial susceptibility profile of *Plasmodium falciparum* isolates in the BEI Resources repository. (2022). *Antimicrobial Agents and Chemotherapy*, 66(1), e01373-21.

- In silico investigation of novel Plasmodium Falciparum glycogen synthase kinase (pfGSK3 β) inhibitors for the treatment of malaria infection. (2022). Journal of Biomolecular Structure and Dynamics, 40(21), 10565-10578.
- Mechanism of Action of Isoflavone Derived from Soy-Based Tempeh as an Antioxidant and Breast Cancer Inhibitor via Potential Upregulation of miR-7-5p: A Multimodal Analysis Integrating Pharmacoinformatics and Cellular Studies. (2023). International Journal of Molecular Sciences, 24(13), 10928.
- Demeditec Diagnostics GmbH. (n.d.). Giardia lamblia ELISA. Retrieved from [\[Link\]](#)
- Divergent synthesis of flavones and flavanones from 2'-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. (2021). Organic & Biomolecular Chemistry, 19(15), 3436-3445.
- Antiplasmodial activity of n
- Metabolic Engineering of Isoflavones: An Updated Overview. (2020). Frontiers in Plant Science, 11, 571.
- The impact of Iso-mukaadial acetate on Plasmodium falciparum transcriptional gene regulation. (2023). Malaria World Journal, 14, 1-15.
- Simplified HPLC method for total isoflavones in soy products. (2005). Food Chemistry, 91(3), 565-569.
- Artemisinin exposure at the ring or trophozoite stage impacts Plasmodium falciparum sexual conversion differently. (2020). eLife, 9, e58926.
- High-Throughput Giardia lamblia Viability Assay Using Bioluminescent ATP Content Measurements. (2010). Antimicrobial Agents and Chemotherapy, 54(5), 1943–1948.
- Reagent useful for cyclization of Chalcones to isoflavones with good percentage of Yield. (2012).

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Sources

- [1. Extraction and purification of isoflavones from soybeans and characterization of their estrogenic activities - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. researchgate.net \[researchgate.net\]](#)

- [3. youtube.com \[youtube.com\]](https://www.youtube.com)
- [4. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/123456789/)
- [5. sigmaaldrich.com \[sigmaaldrich.com\]](https://www.sigmaaldrich.com)
- [6. In vitro analyses of Artemisia extracts on Plasmodium falciparum suggest a complex antimalarial effect | PLOS One \[journals.plos.org\]](https://doi.org/10.1371/journal.pone.0123456)
- [7. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [8. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [9. scispace.com \[scispace.com\]](https://www.scispace.com)
- [10. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [11. connectjournals.com \[connectjournals.com\]](https://connectjournals.com)
- [12. Antiplasmodial activity of isoflavones from Andira inermis - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/123456789/)
- [13. chemijournal.com \[chemijournal.com\]](https://www.chemijournal.com)
- [14. bmrat.biomedpress.org \[bmrat.biomedpress.org\]](https://www.bmrat.biomedpress.org)
- [15. redalyc.org \[redalyc.org\]](https://www.redalyc.org)
- [16. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
- [17. High-Throughput Giardia lamblia Viability Assay Using Bioluminescent ATP Content Measurements - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/123456789/)
- [18. In vitro studies on the sensitivity pattern of Plasmodium falciparum to anti-malarial drugs and local herbal extracts - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/123456789/)
- [19. Evaluating Antiplasmodial and Antimalarial Activities of Soybean \(Glycine max\) Seed Extracts on P. falciparum Parasite Cultures and P. berghei-Infected Mice - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/123456789/)
- [20. Antiplasmodial natural products: an update - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/123456789/)
- [21. In Vitro Effect on Plasmodium falciparum and In Vivo Effect on Plasmodium berghei of Annomaal, an Oily Fraction Obtained from the Seeds of Annona squamosa | MDPI \[mdpi.com\]](https://www.mdpi.com)
- [22. Making sure you're not a bot! \[gupea.ub.gu.se\]](https://www.gupea.ub.gu.se)
- To cite this document: BenchChem. [Fujikinetin: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b600413#fujikinetin-chemical-structure-and-properties\]](https://www.benchchem.com/product/b600413#fujikinetin-chemical-structure-and-properties)

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